Xylitol, pentabenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

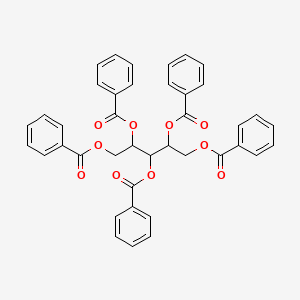

Xylitol, pentabenzoate: is a derivative of xylitol, a sugar alcohol commonly used as a sweetener.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of xylitol, pentabenzoate typically involves the esterification of xylitol with benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The purification process may include crystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Xylitol, pentabenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the benzoate groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Xylitol and its partially reduced forms.

Substitution: Various substituted xylitol derivatives.

Scientific Research Applications

Chemistry: Xylitol, pentabenzoate is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with enzymes and other biomolecules provide insights into metabolic pathways .

Medicine: Its ester groups can be modified to attach therapeutic agents, allowing for targeted drug delivery .

Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

Xylitol, pentabenzoate exerts its effects through interactions with various molecular targets. The ester groups in the compound can undergo hydrolysis, releasing benzoic acid and xylitol. This process can influence metabolic pathways and enzyme activities. The compound’s structure allows it to interact with specific proteins and enzymes, modulating their functions .

Comparison with Similar Compounds

- 2,3,5-Tri-O-benzoyl-D-xylitol

- Alpha-D-mannopyranoside pentabenzoate

- Beta-D-glucose pentabenzoate

- Beta-D-mannopyranoside pentabenzoate

- D-glucofuranose pentabenzoate

Uniqueness: Xylitol, pentabenzoate stands out due to its specific esterification pattern, which imparts unique chemical and physical properties.

Biological Activity

Xylitol, a sugar alcohol, has garnered attention for its diverse biological activities and potential health benefits. When modified to form xylitol pentabenzoate, its properties may be altered, enhancing its efficacy in various applications, particularly in dental health and metabolic processes. This article explores the biological activity of xylitol pentabenzoate, supported by research findings, case studies, and relevant data.

Overview of Xylitol and Its Derivatives

Xylitol is a naturally occurring polyol that is primarily found in fruits and vegetables. It is known for its sweetening properties without contributing to dental caries, making it a popular sugar substitute in oral care products. The derivative xylitol pentabenzoate is formed by esterifying xylitol with benzoic acid, potentially enhancing its antimicrobial and preservative properties.

Biological Activity of Xylitol

-

Dental Health :

- Xylitol has been extensively studied for its role in preventing dental caries. A systematic review indicated that xylitol significantly reduces the levels of Streptococcus mutans in plaque and saliva, which are key contributors to tooth decay. The meta-analysis showed a standard mean difference (SMD) of -1.09 (95% CI: -1.34 to -0.83) when comparing xylitol to control groups .

- A randomized controlled trial demonstrated that children using xylitol syrup showed a significant reduction in early childhood caries compared to those using fluoride alone .

-

Gut Microbiome Modulation :

- Research indicates that xylitol influences the gut microbiome by increasing the production of short-chain fatty acids (SCFAs), particularly propionate and butyrate, which are beneficial for gut health . In vitro studies revealed that xylitol enhances the growth of beneficial bacteria such as Lactobacillus reuteri and Bacteroides fragilis, while also promoting metabolic pathways associated with SCFA production .

-

Anti-inflammatory and Anticancer Properties :

- Xylitol exhibits anti-inflammatory effects and may play a role in inhibiting cancer progression. Studies suggest that it can reduce inflammation markers and modulate immune responses . This property is particularly relevant in respiratory tract infections where xylitol has shown promise in reducing otitis media incidence.

Case Studies

- Pediatric Dental Health : A study involving 132 children demonstrated that those consuming 10.32 g/day of xylitol significantly reduced S. mutans levels over six months compared to controls using sorbitol .

- Gut Health : In another investigation, a dietary intervention with 5% xylitol led to a 4.6-fold increase in propionate concentration after three months, showcasing its potential as a prebiotic agent .

Enzymatic Pathways

Xylitol metabolism involves several key enzymes:

- Xylose Reductase (XR) : Converts xylose to xylitol.

- Xylitol Dehydrogenase (XDH) : Converts xylitol to xylulose.

These enzymes are crucial for the microbial fermentation of xylose into xylitol, enhancing its availability for biological activities .

Table: Summary of Biological Activities of Xylitol

Properties

CAS No. |

36030-82-7 |

|---|---|

Molecular Formula |

C40H32O10 |

Molecular Weight |

672.7 g/mol |

IUPAC Name |

2,3,4,5-tetrabenzoyloxypentyl benzoate |

InChI |

InChI=1S/C40H32O10/c41-36(28-16-6-1-7-17-28)46-26-33(48-38(43)30-20-10-3-11-21-30)35(50-40(45)32-24-14-5-15-25-32)34(49-39(44)31-22-12-4-13-23-31)27-47-37(42)29-18-8-2-9-19-29/h1-25,33-35H,26-27H2 |

InChI Key |

ONSNNRCRCCRTMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.